(4R,5S)-1,2-Oxazinane-4,5-diol hydrochloride
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Overview
Description
(4R,5S)-1,2-Oxazinane-4,5-diol hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a six-membered ring containing both oxygen and nitrogen atoms, as well as two hydroxyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-1,2-Oxazinane-4,5-diol hydrochloride typically involves the following steps:
Formation of the Oxazinane Ring: The initial step involves the cyclization of a suitable precursor containing both amino and hydroxyl groups. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 4 and 5 can be introduced through selective oxidation reactions. Common oxidizing agents such as potassium permanganate or osmium tetroxide can be used under controlled conditions to achieve the desired diol configuration.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form. This is typically done by treating the compound with hydrochloric acid in an appropriate solvent, followed by crystallization to obtain the pure hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-1,2-Oxazinane-4,5-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form carbonyl compounds such as ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide, and alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(4R,5S)-1,2-Oxazinane-4,5-diol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as antiviral, antibacterial, or anticancer agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (4R,5S)-1,2-Oxazinane-4,5-diol hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-1,2-Oxazinane-4,5-diol: The free base form of the compound without the hydrochloride salt.
(4R,5S)-1,2-Oxazinane-4,5-dione: A similar compound with carbonyl groups instead of hydroxyl groups.
(4R,5S)-1,2-Oxazinane-4,5-diol acetate: An ester derivative with acetate groups.
Uniqueness
(4R,5S)-1,2-Oxazinane-4,5-diol hydrochloride is unique due to its specific configuration and the presence of both hydroxyl groups and a hydrochloride salt. This combination enhances its solubility, stability, and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4R,5S)-oxazinane-4,5-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c6-3-1-5-8-2-4(3)7;/h3-7H,1-2H2;1H/t3-,4+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKZPHXLFRNUOR-HJXLNUONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CON1)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CON1)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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